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Compound of Interest

Compound Name: Tert-butyl 3-bromo-5-nitrobenzoate

CAS No.: 641570-93-6

Cat. No.: B2446725

Get Quote

Tert-butyl 3-bromo-5-nitrobenzoate is a highly functionalized aromatic compound that has

emerged as a pivotal intermediate in synthetic organic chemistry. Its strategic importance lies in

the orthogonal reactivity of its three key functional groups: a bromine atom, a nitro group, and a

tert-butyl ester. This arrangement allows for sequential, controlled modifications, making it an

invaluable tool for constructing complex molecular architectures. Researchers in drug discovery

and materials science frequently utilize this building block to introduce a 1,3,5-trisubstituted

benzene ring into target molecules, leveraging its predictable reactivity in advanced synthetic

applications.[1][2] The nitro group, a strong electron-withdrawing moiety, significantly influences

the electronic properties of the benzene ring and serves as a precursor to an amino group,

which can be crucial for developing therapeutic agents.[2][3][4]

Physicochemical & Structural Properties
The utility of any chemical reagent begins with a thorough understanding of its physical and

chemical characteristics. The properties of Tert-butyl 3-bromo-5-nitrobenzoate are

summarized below.
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Property Value Source

CAS Number 641570-93-6 N/A

Molecular Formula C₁₁H₁₂BrNO₄ [5]

Molecular Weight 302.12 g/mol [5]

Appearance Solid [6]

Melting Point 69.1 °C (Predicted) [7]

Boiling Point 311 °C (Predicted) [7]

LogP 2.21 (Predicted) [7]

IUPAC Name
tert-butyl 3-bromo-5-

nitrobenzoate
N/A

Structural Analysis and Inherent Reactivity
The molecule's power lies in the distinct roles of its functional groups:

The Bromo Group (Br): Positioned at C3, the bromine atom is the primary site for palladium-

catalyzed cross-coupling reactions. Its reactivity is standard for an aryl bromide, enabling the

formation of new carbon-carbon (e.g., Suzuki, Heck) or carbon-nitrogen (e.g., Buchwald-

Hartwig) bonds.[8]

The Nitro Group (NO₂): Located at C5, this strongly electron-withdrawing group deactivates

the aromatic ring towards electrophilic substitution. More importantly, it is readily reduced to

an amine (NH₂), providing a secondary site for diverse functionalization, such as amide bond

formation or diazotization reactions.

The Tert-butyl Ester (-CO₂tBu): This group serves as a sterically hindered and chemically

robust protecting group for the carboxylic acid. Its bulkiness prevents unwanted nucleophilic

attack at the carbonyl carbon. The ester is stable under many reaction conditions, including

those used for cross-coupling and nitro reduction, but can be selectively cleaved under

acidic conditions (e.g., with trifluoroacetic acid) to liberate the parent carboxylic acid.
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Synthesis via Fischer Esterification
A common and direct route to Tert-butyl 3-bromo-5-nitrobenzoate is the Fischer esterification

of its parent carboxylic acid, 3-bromo-5-nitrobenzoic acid.[1][9] This acid-catalyzed reaction

with tert-butanol provides the desired ester.

Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add 3-bromo-5-nitrobenzoic acid (1.0 eq).

Solvent and Reagent Addition: Add an excess of tert-butanol, which acts as both the solvent

and the alcohol source.

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to

the mixture.[10]

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice

water. This will cause the ester product to precipitate.[10]

Isolation: Collect the solid product by suction filtration and wash thoroughly with cold water to

remove any remaining acid and alcohol.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent system, such as ethanol/water, to yield pure Tert-butyl 3-bromo-5-nitrobenzoate.

Excess Alcohol: Using tert-butanol in excess drives the equilibrium of the reversible

esterification reaction towards the product side, maximizing the yield as dictated by Le

Chatelier's principle.

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making

the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl

group of tert-butanol.

Precipitation in Ice Water: The organic ester product is poorly soluble in water, especially at

low temperatures. Pouring the reaction mixture into ice water facilitates its precipitation,

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/product/b2446725/docs?utm_src=pdf-body#introduction-a-strategic-building-block-in-modern-synthesis
https://www.chemimpex.com/products/27906
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-5-nitrobenzoic-acid
https://chemlab.truman.edu/files/2015/07/Multi-3-Esterification-of-3-ntrobenzoic-acid-2017.pdf
https://chemlab.truman.edu/files/2015/07/Multi-3-Esterification-of-3-ntrobenzoic-acid-2017.pdf
https://www.benchchem.com/product/b2446725/docs?utm_src=pdf-body#introduction-a-strategic-building-block-in-modern-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2446725?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


providing a simple and effective method for initial isolation from the water-soluble byproducts

and catalyst.[10]

Synthesis Workflow

1. Combine 3-bromo-5-nitrobenzoic acid, 
tert-butanol, and H₂SO₄

2. Heat to Reflux

Initiate Reaction

3. Monitor by TLC

During Reaction

4. Cool and Quench 
in Ice Water

Upon Completion

5. Isolate via Filtration

Precipitation

6. Recrystallize

Crude Solid

Pure Product

Purification
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Click to download full resolution via product page

Caption: Workflow for the synthesis of Tert-butyl 3-bromo-5-nitrobenzoate.

Safety and Handling
Tert-butyl 3-bromo-5-nitrobenzoate and its precursors require careful handling in a laboratory

setting.

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and

chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume

hood to avoid inhalation of dust.

Hazard Statements: The precursor, 3-bromo-5-nitrobenzoic acid, is known to cause skin and

serious eye irritation.[9] Similar compounds are often harmful if swallowed.

First Aid:

Skin Contact: Wash off with soap and plenty of water. If irritation persists, seek medical

attention.

Eye Contact: Flush eyes with water as a precaution.

Ingestion: Rinse mouth with water and consult a physician. Never give anything by mouth

to an unconscious person.

Disposal: Dispose of the chemical and its container in accordance with local, regional, and

national regulations, typically through an approved waste disposal plant.

Core Applications in Synthetic Chemistry
The true value of this reagent is realized in its application as a versatile scaffold. The following

sections detail proven protocols for its most common and powerful transformations.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the

formation of a carbon-carbon bond between the aryl bromide and an organoboron species.[11]
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This reaction is fundamental for creating biaryl structures, which are prevalent in

pharmaceuticals and liquid crystals.

Inert Atmosphere: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon),

combine Tert-butyl 3-bromo-5-nitrobenzoate (1.0 eq), the desired arylboronic acid (1.1-1.5

eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

Base and Solvent: Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃)

or potassium carbonate (K₂CO₃) (2.0-3.0 eq), and a solvent system like toluene or a mixture

of dioxane and water.[11]

Reaction: Heat the degassed mixture to 80-100 °C and stir vigorously for 2-12 hours until the

starting material is consumed (monitored by TLC or GC-MS).

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl

acetate and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The resulting crude product is typically purified by silica

gel column chromatography.

Palladium(0) Catalyst: The catalytic cycle begins with the oxidative addition of the aryl

bromide to the active Pd(0) species.[12]

Role of the Base: The base is crucial for activating the boronic acid. It forms a boronate

complex (-B(OH)₃⁻), which enhances the nucleophilicity of the organic group attached to

boron, thereby facilitating the transmetalation step where the organic group is transferred to

the palladium center.[13]

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation by air, which would render it

inactive. Performing the reaction under an inert atmosphere is essential to protect the

catalyst and ensure a successful reaction.
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Pd(0)L₂

Oxidative Addition
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Reductive Elimination
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R-B(OH)₂ + Base
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, a critical

transformation for synthesizing aryl amines, which are ubiquitous in pharmaceuticals.[14] This

reaction couples the aryl bromide with a primary or secondary amine.

Inert Atmosphere: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq),

the amine (1.2-1.5 eq), a palladium source like Pd(OAc)₂ or a pre-catalyst (0.01-0.05 eq), a

phosphine ligand such as BINAP or XPhos (1-2 eq relative to Pd), and a strong, non-

nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0

eq) to a flask.[15][16]

Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

Reaction: Heat the mixture, typically between 80-110 °C, for 4-24 hours.[15] Monitor the

reaction by TLC or LC-MS.

Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove palladium

residues.[17] Dilute the filtrate with an organic solvent and wash with water and brine.

Purification: Dry the organic phase, concentrate, and purify the residue by silica gel column

chromatography.

Catalyst System (Pd/Ligand): The choice of ligand is critical. Bulky, electron-rich phosphine

ligands (like XPhos, SPhos, or BINAP) are essential.[14][15] They promote the oxidative

addition step and, more importantly, facilitate the final, often rate-limiting, reductive

elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.

Base Selection: A strong base is required to deprotonate the amine, forming the

corresponding amide in the catalytic cycle.[18] Sodium tert-butoxide is a common choice for

its high basicity and poor nucleophilicity, preventing it from competing with the desired amine

in reacting with the aryl halide.[17]

Anhydrous Conditions: Water can interfere with the catalyst and the strong base. Therefore,

using anhydrous solvents and reagents is crucial for achieving high yields.
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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
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Conclusion
Tert-butyl 3-bromo-5-nitrobenzoate is more than just a chemical; it is a strategic tool that

embodies the principles of modern synthetic design. Its well-defined and orthogonal reactive

sites allow chemists to perform sequential, high-yield transformations, building molecular

complexity with precision and control. From the robust C-C bond formations of the Suzuki

coupling to the critical C-N linkages created by the Buchwald-Hartwig amination, this reagent

provides a reliable and versatile pathway to a vast array of target structures. Its continued

application in academic and industrial research underscores its role as a key enabler of

innovation in the development of new pharmaceuticals, agrochemicals, and advanced

materials.[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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